molecular formula C18H23NO2 B1385616 3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline CAS No. 1040691-64-2

3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline

Cat. No.: B1385616
CAS No.: 1040691-64-2
M. Wt: 285.4 g/mol
InChI Key: JXRWUKANORCBJE-UHFFFAOYSA-N
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Description

3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline is an organic compound that belongs to the class of aniline derivatives This compound features a benzyl group substituted with a 2-methyl group and an aniline moiety substituted with a 3-(2-ethoxyethoxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylbenzylamine and 3-(2-ethoxyethoxy)benzaldehyde.

    Condensation Reaction: The 2-methylbenzylamine reacts with 3-(2-ethoxyethoxy)benzaldehyde in the presence of a suitable catalyst, such as an acid or base, to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Corresponding nitro or quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyethoxy)-N-(2-methylbenzyl)aniline
  • 3-(2-Ethoxyethoxy)-N-(2-chlorobenzyl)aniline
  • 3-(2-Ethoxyethoxy)-N-(2-fluorobenzyl)aniline

Uniqueness

3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of the 2-ethoxyethoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-ethoxyethoxy)-N-[(2-methylphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-3-20-11-12-21-18-10-6-9-17(13-18)19-14-16-8-5-4-7-15(16)2/h4-10,13,19H,3,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRWUKANORCBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)NCC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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